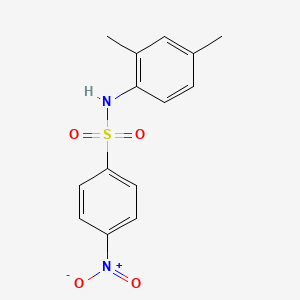![molecular formula C14H21NO2 B3831914 N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3831914.png)
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide, commonly known as methoxyacetylfentanyl, is a potent synthetic opioid that has gained attention due to its increasing use in illicit drug markets. It is a derivative of fentanyl, a highly potent opioid that is used medically for pain management. Methoxyacetylfentanyl is not approved for medical use and is classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
Methoxyacetylfentanyl acts on the same receptors as other opioids, primarily the mu-opioid receptor. It binds to these receptors and activates them, leading to pain relief and other effects.
Biochemical and Physiological Effects:
The effects of methoxyacetylfentanyl are similar to those of other opioids, including pain relief, sedation, and euphoria. However, due to its high potency, it can also cause respiratory depression, which can be life-threatening. Methoxyacetylfentanyl has a rapid onset of action and a short duration of effect, which can make it particularly dangerous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxyacetylfentanyl is a useful tool for studying opioid receptors and their functions. However, due to its high potency and potential for abuse, it must be handled with caution in laboratory settings. Its use is restricted, and specialized training and equipment are required for its handling.
Direcciones Futuras
Future research on methoxyacetylfentanyl could focus on its potential use as a pain reliever in medical settings. However, due to its high potency and potential for abuse, this would require careful evaluation and monitoring. Research could also focus on developing new methods for synthesizing methoxyacetylfentanyl and other opioids that are safer and more effective. Additionally, research could explore the potential use of methoxyacetylfentanyl as a marker for illicit drug use and its impact on public health.
Aplicaciones Científicas De Investigación
Methoxyacetylfentanyl has been studied for its potential use in medical settings as a pain reliever. However, due to its high potency and potential for abuse, it has not been approved for medical use. Methoxyacetylfentanyl has also been studied in forensic toxicology as a marker for illicit drug use.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)13(16)15-10-9-11-5-7-12(17-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRSKCPRTULBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)

![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![4-[(6-methyl-2-pyridinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3831886.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)
![ethyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3831899.png)





